3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid
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Overview
Description
3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, making it part of the pyrrolopyrazine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step typically involves intramolecular cyclization catalyzed by a base such as cesium carbonate in dimethyl sulfoxide .
Chemical Reactions Analysis
3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Scientific Research Applications
3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it valuable in studying infectious diseases.
Industrial Applications: It is used in the synthesis of various bioactive molecules and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function. This inhibition can lead to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can be compared with other pyrrolopyrazine derivatives, such as:
2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine: Similar in structure but differs in the position of the bromine atom.
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds exhibit varying biological activities, with some showing more potent kinase inhibition.
Properties
Molecular Formula |
C8H6BrN3O2 |
---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
3-bromo-5-methylpyrrolo[2,3-b]pyrazine-7-carboxylic acid |
InChI |
InChI=1S/C8H6BrN3O2/c1-12-3-4(8(13)14)6-7(12)11-5(9)2-10-6/h2-3H,1H3,(H,13,14) |
InChI Key |
ZAUFQIPCKXWAPT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=NC=C(N=C21)Br)C(=O)O |
Origin of Product |
United States |
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